Piperazine, 1-(1-cyclopenten-1-yl)-(9CI), also known by its CAS number 507471-52-5, is an organic compound featuring a piperazine ring substituted with a cyclopentene moiety. This compound is classified under the category of piperazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The molecular formula for this compound is , and it has a molecular weight of approximately 152.237 g/mol .
The synthesis of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) can be approached through various methods involving the reaction of piperazine with cyclopentene derivatives. One common method includes:
Technical details regarding yields and purification methods, such as recrystallization or chromatography, are crucial for obtaining high-purity products but are often specific to laboratory conditions and not universally standardized.
Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) participates in various chemical reactions typical of piperazine derivatives:
These reactions often require specific conditions such as temperature control and the presence of catalysts to ensure high yields.
Relevant analyses such as NMR spectroscopy have been employed to elucidate structural characteristics and confirm purity during synthesis .
Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) has potential applications in various scientific fields:
The versatility of piperazine derivatives positions them as significant compounds in medicinal chemistry and drug design .
The construction of the cyclopentenyl-piperazine scaffold relies heavily on N-alkylation and reductive amination protocols. Reductive amination between piperazine and cyclopentanone derivatives represents the most direct route, employing heterogeneous catalysts under hydrogen pressure. As demonstrated in industrial-scale syntheses, Raney nickel (5–20 wt%) facilitates this transformation at 50–130°C and 5–50 atm H₂, achieving yields >80% in toluene solvent. Crucially, a 1:0.5–1.5 molar ratio of piperazine to cyclopentanone minimizes undesirable bis-alkylation [6]. Alternative Pd/C catalysts (0.1–20 wt%) offer comparable efficiency but require careful optimization to prevent hydrogenation of the cyclopentenyl ring’s double bond [6] [8].
For electron-deficient cyclopentenyl precursors, nucleophilic substitution becomes viable. Sterically hindered bases like LiHMDS (lithium bis(trimethylsilyl)amide) enable N-alkylation of piperazine with cyclopentenyl halides or sulfonates. This method proves particularly effective when the cyclopentenyl moiety contains activating groups (e.g., α-carbonyl or nitro substituents), accelerating displacement kinetics and suppressing polymerization side reactions [8].
Table 1: Alkylation Methods for Cyclopentenyl-Piperazine Synthesis
Method | Conditions | Catalyst/Base | Yield Range | Key Limitation |
---|---|---|---|---|
Reductive Amination | 50–130°C, 5–50 atm H₂, toluene | Raney Ni (5–20 wt%) | 80–92% | Over-reduction of double bonds |
Nucleophilic Substitution | 0–25°C, anhydrous DMF or THF | LiHMDS (2.2 equiv) | 65–78% | Competing elimination reactions |
Pd-Catalyzed Coupling | 80–100°C, piperazine as solvent | Pd(OAc)₂/XPhos (2 mol%) | 70–85% | Halide availability and cost |
Achieving site-selective modification on the piperazine ring requires strategic protection/deprotection and directing group strategies. N-Monosubstitution is prioritized through stoichiometric control: limiting cyclopentenyl reagents to ≤1.1 equivalents ensures preferential formation of 1-(cyclopentenyl)piperazine over the bis-adduct. Temperature modulation (0–5°C) further suppresses dialkylation by slowing the second nucleophilic attack [6]. When functionalizing C-substituted piperazines, stereoselective synthesis leverages chiral auxiliaries or catalysts. For instance, reductive cyclization of bis(oximinoalkyl)amines derived from α-amino acids yields enantiopure 2,6-cis-disubstituted piperazines with >95% diastereomeric excess. This stereochemical outcome arises from equatorial positioning of bulky groups during heterogeneous hydrogenation (Pd/C, 40 bar H₂) [1] [3].
Notably, direct C–H functionalization of the cyclopentenyl ring remains challenging due to competing piperazine degradation. Successful approaches employ transient protecting groups (e.g., tert-butoxycarbonyl, Boc) on the secondary piperazine nitrogen prior to cyclopentenyl halogenation or oxidation [8].
Table 2: Regioselectivity Control Strategies
Target Modification | Directing Group/Strategy | Stereochemical Outcome | Yield |
---|---|---|---|
N-Monosubstitution | Substoichiometric ketone (0.8 equiv), 0°C | N/A | 75–88% |
2,6-Disubstitution | Chiral oxime intermediates, Pd/C hydrogenation | Predominantly cis (>95% de) | 44–68% |
N-Arylation | Boc protection, Pd-catalyzed Buchwald coupling | Retains cyclopentenyl geometry | 60–92% |
Ring-closing metathesis (RCM) enables de novo cyclopentenyl ring construction on pre-functionalized piperazines. Allylated piperazine derivatives serve as precursors, undergoing cyclization via Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. This method efficiently delivers 1-(cyclopentenyl)piperazines bearing alkyl or aryl substituents at the 3-position, though electron-deficient alkenes require Hoveyda-Grubbs catalysts for optimal conversion [7] [8].
Palladium-catalyzed cyclization offers complementary routes. Montgomery’s method couples propargylic sulfonamides with piperazine-derived sulfamidates, generating substituted cyclopentenyl-piperazines via exo-dig cyclization. This Pd(0)-mediated process (Pd(PPh₃)₄, 10 mol%, DMF, 80°C) achieves excellent regioselectivity (>20:1) and tolerates ester, nitrile, and heteroaryl functional groups [7]. Additionally, ruthenium-catalyzed diol-diamine coupling provides atom-economical access to bicyclic frameworks. [Ru(p-cymene)Cl₂]₂ (2 mol%) with diphosphine ligands converts 1,2-aminoalcohols and piperazines into fused cyclopentenyl-piperazinones via hydrogen-borrowing mechanisms [7].
Table 3: Catalytic Cyclopentenyl Ring Formation Methods
Method | Catalyst System | Substrate Scope | Yield | Stereoselectivity |
---|---|---|---|---|
Ring-Closing Metathesis | Grubbs II (5 mol%) | Allyl- and crotyl-piperazines | 70–82% | Low |
Pd-Mediated exo-dig Cyclization | Pd(PPh₃)₄ (10 mol%), DIPEA | Propargylic sulfonamide-piperazine hybrids | 65–90% | High (>20:1 rr) |
Ru-Catalyzed Diol-Diamine Coupling | [Ru(p-cymene)Cl₂]₂ / Xantphos | 1,2-Aminoalcohols, linear diamines | 55–75% | Moderate |
Efficient synthesis of 1-(1-cyclopenten-1-yl)piperazine hinges on stabilizing reactive intermediates. Oxime intermediates derived from nitrosoalkene additions exhibit configurational lability (E/Z isomerism), necessitating low-temperature storage (−20°C) and immediate reduction to prevent decomposition. Catalytic hydrogenation (Pd/C, 40 bar H₂) converts these oximes to piperazines, but competing deoximation occurs above 60°C – mandating precise temperature control at 50°C [1].
Protection group strategies profoundly impact yield. N-Boc protection before cyclopentenyl installation suppresses iminium ion formation during reductive amination, boosting isolated yields of Boc-1-(cyclopentenyl)piperazine to >85%. Subsequent deprotection with HCl/dioxane (0°C, 2 h) cleanly delivers the hydrochloride salt without ring degradation [3] [6]. Solvent selection also critically influences intermediate stability: replacing methanol with toluene during Raney nickel-catalyzed reactions prevents N-demethylation in N-methylpiperazine precursors [6].
Purification bottlenecks are mitigated via crystallization-driven protocols. Crude 1-(cyclopentenyl)piperazine forms stable crystalline oxalate salts from ethanol/water mixtures, enabling >99% purity after a single recrystallization. This approach circumvents challenging chromatographic separations of polar intermediates [6] [8].
Table 4: Critical Intermediate Optimization Techniques
Intermediate | Optimization Strategy | Benefit | Yield Improvement |
---|---|---|---|
Bis(oximinoalkyl)amines | Storage at −20°C, immediate hydrogenation | Prevents E/Z isomerization | +25–30% |
N-Boc-piperazine | Protection before reductive amination | Suppresses dialkylation | +40% |
Crude alkylation mixtures | Oxalate salt crystallization (EtOH/H₂O) | Avoids silica gel decomposition | +15% (purified yield) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7